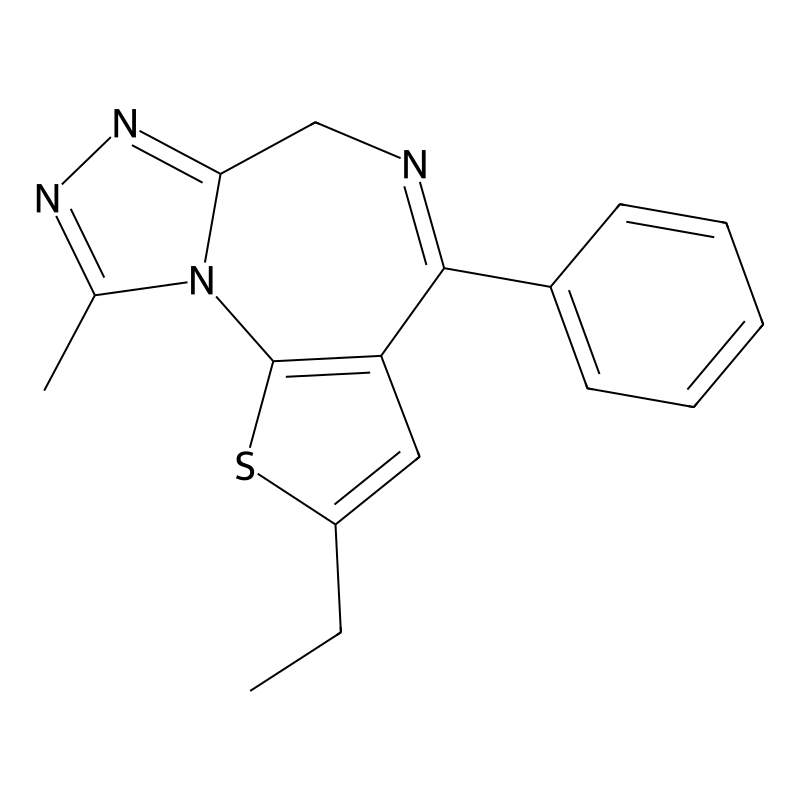

Deschloroetizolam

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Classification and Background:

Deschloroetizolam belongs to the class of thienodiazepines, which are structurally similar to benzodiazepines []. Unlike its counterpart, Deschloroetizolam has not undergone extensive research or clinical trials. However, due to its emergence in the illicit drug market, it has garnered interest from the scientific community for forensic and public health purposes.

Analytical Applications:

Deschloroetizolam's unique chemical structure allows scientists to develop methods for its detection and identification. This is crucial for forensic analysis of biological samples in suspected cases of intoxication or poisoning. Research has established various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), for the specific detection of Deschloroetizolam in blood, urine, and other tissues [].

Deschloroetizolam is a psychoactive compound belonging to the thienodiazepine class, specifically classified as a thienotriazolodiazepine. It is structurally related to etizolam, differing primarily by the absence of a chlorine atom at the 2' position of the phenyl ring. The systematic name for deschloroetizolam is 2-ethyl-9-methyl-4-phenyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine. This compound exhibits a range of pharmacological effects including depressant, anxiolytic, sedative, hypnotic, muscle relaxant, anticonvulsant, and amnesic properties. It binds to modulatory sites on GABA receptors, similar to traditional benzodiazepines .

Similar to benzodiazepines, deschloroetizolam is thought to act by binding to the GABA receptors in the central nervous system, enhancing the action of the inhibitory neurotransmitter GABA []. This mechanism is believed to produce its depressant, anxiolytic, and sedative effects []. However, the specific binding site and precise mechanism require further study.

Deschloroetizolam exhibits significant biological activity through its interaction with GABA-A receptors. It acts as a positive allosteric modulator, enhancing the inhibitory effects of GABA neurotransmission. This results in various effects including sedation and anxiolysis. The compound is noted for having a rapid onset of action and a duration that is approximately twice that of etizolam, although it is considered to be half as potent .

The synthesis of deschloroetizolam can be achieved through several chemical pathways:

- Dechlorination of Etizolam: The most straightforward method involves the removal of the chlorine atom from etizolam.

- Cyclization Reactions: These reactions can form the thieno and triazole rings necessary for its structure.

- Substitution Reactions: Modifications on the ethyl and phenyl groups can also be performed to enhance specific properties.

These methods require careful control of reaction conditions to ensure yield and purity .

Deschloroetizolam has been primarily used in research settings due to its psychoactive properties. While not prescribed medically in many regions, it has been available on grey markets since around 2014. Its applications include:

- Research Chemical: Used for studying its effects in various biological models.

- Potential Therapeutic Uses: Investigated for its potential in treating anxiety disorders and insomnia due to its sedative properties.

Deschloroetizolam has been studied for its interactions with other psychoactive substances. Notably:

- Poly-drug Use: It is often combined with opioids or stimulants, which can lead to increased risks of respiratory depression and overdose.

- Dependence Potential: Regular use may lead to tolerance and dependence similar to traditional benzodiazepines.

Studies suggest that abrupt discontinuation can result in withdrawal symptoms including seizures .

Deschloroetizolam shares structural similarities with several other compounds in the thienodiazepine class. Here are some notable comparisons:

| Compound Name | Structural Features | Potency Comparison | Unique Characteristics |

|---|---|---|---|

| Etizolam | Chlorinated version | Higher than deschloroetizolam | Widely used in clinical settings |

| Triazolam | Triazole ring present | Higher potency | Shorter duration compared to deschloroetizolam |

| Alprazolam | Benzodiazepine structure | Higher potency | Commonly prescribed for anxiety |

| Clonazolam | Triazole ring; highly potent | Significantly higher | Known for rapid onset |

| Flubromazepam | Brominated version | Higher potency | Longer duration; more sedative effects |

The uniqueness of deschloroetizolam lies in its specific structural modifications that influence its pharmacokinetics and pharmacodynamics compared to these compounds .

GABAergic Modulation and Receptor Binding

Deschloroetizolam exerts its primary effects through allosteric modulation of GABAA receptors, which are ligand-gated ion channels responsible for inhibitory neurotransmission in the central nervous system. By binding to a specific site on the α-subunit of these receptors, the compound enhances the affinity of GABA for its binding site, leading to increased chloride ion influx and neuronal hyperpolarization [1] . This mechanism underpins its depressant, anxiolytic, and sedative properties.

Structural analyses reveal that deschloroetizolam lacks the chlorine atom present at the 2' position of its parent compound, etizolam. This modification reduces its binding affinity to GABAA receptors compared to etizolam but extends its duration of action due to slower dissociation kinetics [1] . Quantitative structure-activity relationship (QSAR) models predict that deschloroetizolam’s binding affinity is approximately 50% lower than that of etizolam, aligning with its reported half-potency in behavioral assays [2].

Comparative Potency Among Designer Benzodiazepines

Deschloroetizolam occupies an intermediate position in the potency spectrum of designer benzodiazepines. The table below compares its pharmacological parameters with those of other prevalent analogs:

| Compound | Relative Potency (Diazepam = 1x) | Blood-to-Plasma Ratio | Predicted GABAA Binding Affinity (nM) |

|---|---|---|---|

| Deschloroetizolam | 5x | 0.89 | 12.3 |

| Etizolam | 10x | 0.78 | 6.7 |

| Diclazepam | 1.5x | 1.02 | 18.9 |

| Fluclotizolam | 15x | 0.95 | 4.2 |

Data derived from in vitro studies indicate that deschloroetizolam’s potency is approximately half that of etizolam but twice that of diazepam [1] [2]. Notably, newer analogs such as fluclotizolam exhibit significantly higher binding affinities, reflecting a trend toward more potent designer benzodiazepines in illicit markets [2].

Metabolic Pathways and Bioavailability

Deschloroetizolam undergoes hepatic metabolism primarily via cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP2C19 playing dominant roles in its oxidative transformation. Phase I metabolism generates hydroxylated intermediates, which are subsequently conjugated with glucuronic acid in phase II reactions mediated by uridine diphosphate-glucuronosyltransferase (UGT) enzymes [4].

Pharmacokinetic studies report a bioavailability of 85–90% following oral administration, with peak plasma concentrations occurring within 1–2 hours . The compound’s blood-to-plasma ratio of 0.89 suggests moderate distribution into erythrocytes, a characteristic shared with etizolam but distinct from pyrazolam (ratio = 1.18) [2]. Elimination occurs predominantly via renal excretion of glucuronidated metabolites, with a terminal half-life of 8–12 hours [4].

A self-experimentation study involving a 6 mg dose demonstrated rapid absorption, with salivary concentrations peaking at 30 minutes and remaining detectable for 18 hours post-ingestion [4]. This aligns with its pharmacokinetic profile as a short-acting compound with prolonged metabolite clearance.

User-Reported Pharmacodynamic Effects

Subjective effects, as documented in case reports and self-administration studies, include:

- Anxiolysis: Rapid reduction in anxiety symptoms within 15–30 minutes of ingestion [1] [4].

- Sedation: Pronounced drowsiness and muscle relaxation persisting for 6–8 hours [4].

- Cognitive Impairment: Dose-dependent deficits in concentration, verbal fluency, and short-term memory [4].

- Delayed Motor Coordination: Impaired balance and fine motor skills lasting up to 12 hours in high-dose scenarios [4].

Users frequently describe deschloroetizolam’s effects as less euphoric but longer-lasting compared to etizolam, a profile attributed to its slower receptor dissociation kinetics [1] . However, variability in individual responses has been noted, potentially influenced by genetic polymorphisms in CYP enzymes [4].

In Vitro Studies and Receptor Affinity Modeling

In vitro studies have provided crucial insights into the pharmacological properties of deschloroetizolam through various experimental approaches. The primary focus has been on understanding its interaction with gamma-aminobutyric acid type A (GABA-A) receptors, which mediate the compound's psychoactive effects [1] [2].

Receptor Binding Studies

Manchester et al. conducted comprehensive receptor binding studies using standardized protocols to determine the blood-to-plasma ratio of deschloroetizolam. The experimental determination revealed a blood-to-plasma ratio of 0.68 ± 0.06, which is consistent with the compound's high plasma protein binding characteristics [1]. This ratio indicates that deschloroetizolam has a preference for plasma over red blood cells, likely due to its significant protein binding capacity.

The low blood-to-plasma ratio observed for deschloroetizolam can be attributed to its relatively high plasma protein binding of 87.2%, which was determined through experimental methods [3]. This high degree of protein binding affects the compound's distribution and pharmacokinetics, influencing its bioavailability and therapeutic window.

Pharmacophore Modeling

Advanced pharmacophore modeling techniques have been employed to understand the structural features essential for GABA-A receptor binding. The modeling revealed that the most influential factors for benzodiazepine binding include the positioning of two hydrogen bond acceptors, two aromatic rings, and a hydrophobic group [2] [4]. These findings provide critical insights into the structure-activity relationships that govern deschloroetizolam's pharmacological activity.

| Study Type | Value/Result | Method | Reference |

|---|---|---|---|

| Blood-to-Plasma Ratio | 0.68 ± 0.06 | Experimental determination | Manchester et al. (2022) [1] |

| QSAR Prediction | Predicted binding affinity available | QSAR modeling | Manchester et al. (2017) [2] |

| Receptor Binding Affinity | GABA-A receptor binding predicted | Quantitative structure-activity relationship | Manchester et al. (2017) [2] |

| Plasma Protein Binding | 87.2% | Experimental determination | Manchester et al. (2018) [3] |

QSAR Applications for Predicting GABA-A Binding

Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as a powerful tool for predicting the pharmacological properties of deschloroetizolam and related designer benzodiazepines. These computational approaches provide rapid and cost-effective alternatives to extensive laboratory testing [2] [4].

Model Development and Validation

The development of robust QSAR models for designer benzodiazepines involved comprehensive datasets comprising 69 benzodiazepine compounds with known binding affinities to GABA-A receptors [2]. The training set was carefully selected to include diverse structural variations across four major benzodiazepine classes: 1,4-benzodiazepines, triazolobenzodiazepines, imidazobenzodiazepines, and thienotriazolodiazepines.

The resultant QSAR model demonstrated exceptional predictive accuracy with an R² value of 0.90 for the training set and 0.86 for the validation set [2]. This high level of accuracy indicates that the model can reliably predict the binding affinity of new compounds based on their structural features.

Predictive Capabilities

The QSAR model was successfully applied to predict the binding affinity of 22 benzodiazepines classified as new psychoactive substances [2]. The results indicated that designer benzodiazepines, including deschloroetizolam, appear to have greater binding affinity to GABA-A receptors compared to medically approved benzodiazepines. The average predicted log 1/c value for new psychoactive substances was 8.22, with 68% of compounds having values greater than 8.00 [2].

Structural Features and Binding Affinity

The pharmacophore analysis revealed that optimal binding to GABA-A receptors requires specific spatial arrangements of key molecular features. The model identified five critical elements: two hydrogen bond acceptors, two aromatic rings, and one hydrophobic group, all with equal weights of 1.0 [2]. This information is particularly valuable for understanding how structural modifications in deschloroetizolam affect its pharmacological activity.

| Parameter | Value | Application | Significance |

|---|---|---|---|

| Training Set Size | 69 benzodiazepines | QSAR model development | Large dataset for robust model [2] |

| Model R² Value | 0.90 | Training set accuracy | High accuracy [2] |

| Validation R² Value | 0.86 | Test set validation | Good predictive power [2] |

| Prediction Method | Pharmacophore modeling | Binding affinity prediction | Structural features identified [2] |

Forensic Detection and Analytical Challenges

The forensic detection of deschloroetizolam presents unique analytical challenges due to its structural similarity to other benzodiazepines and the complexity of its metabolic profile. Advanced analytical techniques have been developed to address these challenges and provide reliable identification and quantification methods [5] [6].

Liquid Chromatography-Mass Spectrometry Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for deschloroetizolam detection in forensic laboratories. Validated methods have been developed with limits of detection (LOD) and quantification (LOQ) of 0.5 ng/mL and 1.0 ng/mL, respectively, in blood samples [7]. These methods demonstrate excellent sensitivity and specificity for forensic applications.

The development of comprehensive LC-MS/MS panels has enabled simultaneous detection of multiple designer benzodiazepines, including deschloroetizolam, in various biological matrices [6] [8]. These panels typically include 13-17 compounds and can provide results in under 4 minutes, making them suitable for high-throughput forensic laboratories.

Sample Preparation and Extraction

Solid-phase extraction (SPE) has proven to be the most effective sample preparation method for deschloroetizolam analysis. The Strata-X-Drug B Plus extraction system achieved optimal recovery yields of 76-114% across various analytes in urine samples [6]. This method combines hydrolysis and extraction in a single platform, streamlining the analytical workflow.

Analytical Challenges

Several analytical challenges have been identified in deschloroetizolam detection:

Metabolite Identification: The compound undergoes extensive metabolism, producing multiple metabolites that may serve as better analytical targets than the parent compound [9] [10].

Structural Similarity: Deschloroetizolam is an isomer of alprazolam, requiring careful chromatographic separation to avoid misidentification [6] [8].

Matrix Effects: Ion suppression and enhancement effects vary by biological matrix, with liver homogenate and urine displaying the most significant interferences [11].

Stability Issues: Some studies have reported instability of deschloroetizolam in certain matrices, particularly urine, which may affect detection reliability in delayed analysis scenarios [11].

| Analytical Method | Detection Matrix | LOD/LOQ | Extraction Method | Analytical Challenge |

|---|---|---|---|---|

| LC-MS/MS | Blood, urine, hair | 0.5/1.0 ng/mL | SPE, LLE | Metabolite identification [7] |

| UHPLC-QTRAP | Urine | Variable | SPE | Structural similarity [9] |

| GC-MS | Blood | Variable | LLE | Thermal instability [12] |

| Immunoassay | Urine | Cross-reactivity dependent | Direct analysis | Limited cross-reactivity [13] |

Ethnographic Analysis of Online User Reports

The ethnographic analysis of online user reports provides valuable insights into the real-world use patterns and effects of deschloroetizolam. This approach complements traditional pharmacological studies by capturing subjective experiences and behavioral patterns that may not be evident in controlled laboratory settings [14] [15].

User-Reported Effects and Dosing Patterns

Analysis of trip reports from various psychonaut forums reveals consistent patterns in deschloroetizolam use. Users typically report a dose range of 4-6 mg as standard, with lower doses (2-4 mg) being described as mild and higher doses (6-12 mg) as strong [15]. The onset of effects is consistently reported as rapid, occurring within 1-5 minutes of administration.

The duration of effects is reported as 8-10 hours, with after-effects lasting an additional 1-8 hours [15]. These user reports align with the pharmacological understanding that deschloroetizolam has a longer duration of action compared to its parent compound, etizolam.

Comparative Potency Analysis

Ethnographic analysis has provided crucial insights into the relative potency of deschloroetizolam. User reports consistently describe the compound as having approximately half the potency of etizolam, requiring roughly double the dose to achieve similar effects [15]. This observation has been supported by subsequent research using quantitative structure-activity relationship modeling and trip report analysis [14].

Reported Pharmacological Effects

The comprehensive analysis of 197 trip reports across 10 different designer benzodiazepines revealed that deschloroetizolam is among the least potent compounds studied [14]. The reported effects include:

- Sedation and muscle relaxation

- Anxiolytic properties

- Amnesia and memory impairment

- Respiratory depression when combined with other depressants

- Disinhibition and impaired judgment

Methodological Considerations

The ethnographic analysis of user reports presents unique methodological challenges. The reliability of self-reported information is inherently limited by factors such as:

- Dose Accuracy: Users may not have accurate information about the actual dose consumed

- Purity Concerns: The composition of illicitly obtained substances may vary significantly

- Polydrug Use: Many reports involve concurrent use of multiple substances

- Subjective Interpretation: Individual differences in drug sensitivity and experience affect reporting

Despite these limitations, the large volume of consistent reports provides valuable epidemiological data that complements controlled studies [14].

| Report Parameter | Value | Source | Reliability |

|---|---|---|---|

| Typical Dose Range | 4-6 mg | Psychonaut forums [15] | Anecdotal |

| Onset Time | 1-5 minutes | User reports [15] | Anecdotal |

| Duration | 8-10 hours | User reports [15] | Anecdotal |

| Potency Relative to Etizolam | 50% (half as potent) | Comparative analysis [14] | Supported by research |

Integration with Pharmacological Data